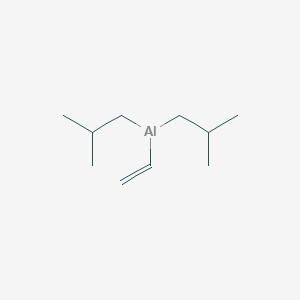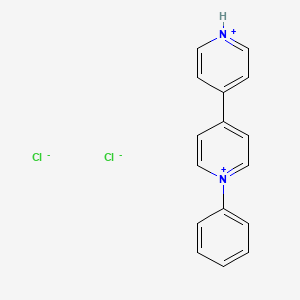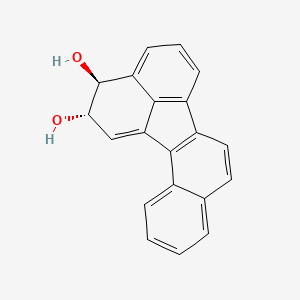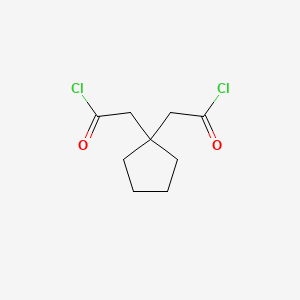
1-Chloro-N,N,N',N'-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenoxy groups and a chlorine atom, along with two N,N,N’,N’-tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine typically involves the reaction of phosphorus trichloride with N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different phosphorus-containing species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are conducted in an inert atmosphere to prevent unwanted side reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are performed under anhydrous conditions to avoid hydrolysis.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Phosphine oxides or other oxidized phosphorus compounds.
Reduction Reactions: Reduced phosphorus species with lower oxidation states.
科学的研究の応用
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting phosphorus-related enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine: Similar structure but with different substituents on the phosphorus atom.
N,N,N’,N’-Tetramethylformamidinium chloride: Contains a formamidinium group instead of the diphenoxy groups.
Uniqueness
1-Chloro-N,N,N’,N’-tetramethyl-1,1-diphenoxy-lambda~5~-phosphanediamine is unique due to the presence of both chlorine and diphenoxy groups bonded to the phosphorus atom. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
111704-88-2 |
|---|---|
分子式 |
C16H22ClN2O2P |
分子量 |
340.78 g/mol |
IUPAC名 |
N-[chloro-(dimethylamino)-diphenoxy-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H22ClN2O2P/c1-18(2)22(17,19(3)4,20-15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChIキー |
FJKVPOGJIMTHSW-UHFFFAOYSA-N |
正規SMILES |
CN(C)P(N(C)C)(OC1=CC=CC=C1)(OC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


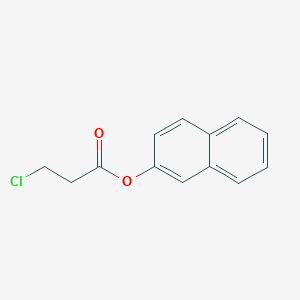
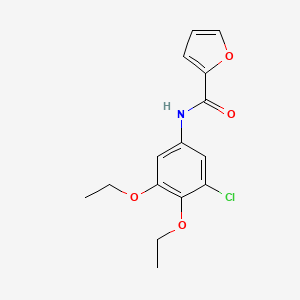
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)




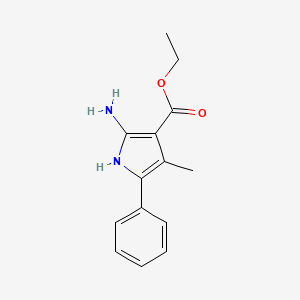
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
